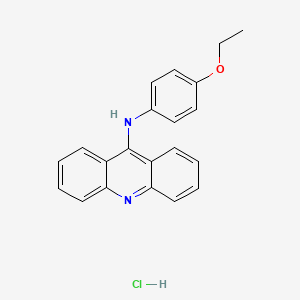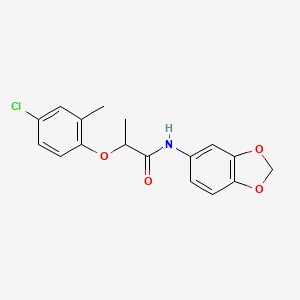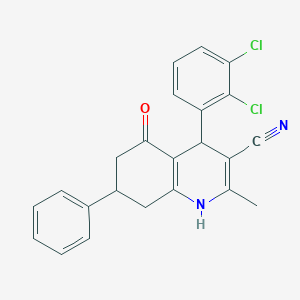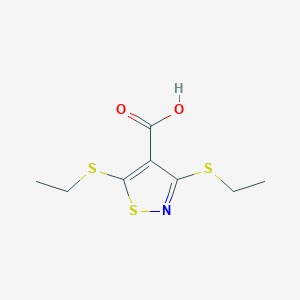
N-(4-ethoxyphenyl)-9-acridinamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethoxyphenyl)-9-acridinamine hydrochloride, commonly known as Acriflavine, is a fluorescent dye that has been used in various scientific research applications. It was first synthesized in the early 1900s and has since been used for its antimicrobial, antiparasitic, and antitumor properties. Acriflavine is a highly effective dye that has been used in a variety of biological and biochemical studies.
作用机制
The mechanism of action of Acriflavine is not fully understood. However, it is believed to inhibit DNA synthesis by intercalating between the base pairs of DNA. Acriflavine has also been shown to inhibit the activity of topoisomerase enzymes, which are involved in DNA replication and repair.
Biochemical and Physiological Effects:
Acriflavine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and parasites. Acriflavine has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, Acriflavine has been shown to have anti-inflammatory effects.
实验室实验的优点和局限性
Acriflavine has several advantages for use in lab experiments. It is a highly effective fluorescent dye that can be used to label DNA, RNA, and proteins. Acriflavine is also a potent antimicrobial agent that can be used to treat bacterial and fungal infections. However, Acriflavine has some limitations. It is toxic to cells at high concentrations and can cause DNA damage. Additionally, Acriflavine is not effective against all types of bacteria and parasites.
未来方向
There are several future directions for research on Acriflavine. One area of research is the development of new synthetic methods for Acriflavine and its derivatives. Another area of research is the investigation of the mechanism of action of Acriflavine and its interactions with DNA and other biomolecules. Additionally, Acriflavine has shown promise as an antitumor agent and further research is needed to explore its potential use in cancer therapy. Finally, there is a need for the development of new formulations of Acriflavine that can be used in clinical settings.
In conclusion, N-(4-ethoxyphenyl)-9-acridinamine hydrochloride, or Acriflavine, is a highly effective fluorescent dye that has been extensively used in various scientific research applications. It has been shown to have antimicrobial, antiparasitic, and antitumor properties. Acriflavine has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on Acriflavine, including the development of new synthetic methods, investigation of its mechanism of action, and exploration of its potential use in cancer therapy.
合成方法
Acriflavine is synthesized through a series of chemical reactions. The starting material is acridine, which is then reacted with ethyl iodide to form 9-ethylacridine. This compound is then reacted with 4-ethoxyaniline to form N-(4-ethoxyphenyl)-9-acridinamine. Finally, the compound is treated with hydrochloric acid to form Acriflavine hydrochloride.
科学研究应用
Acriflavine has been extensively used in various scientific research applications. It has been used as a fluorescent dye to study DNA, RNA, and proteins. Acriflavine has also been used as an antimicrobial agent to treat bacterial and fungal infections. It has been used to treat various parasitic infections, including malaria and trypanosomiasis. Additionally, Acriflavine has been studied for its antitumor properties.
属性
IUPAC Name |
N-(4-ethoxyphenyl)acridin-9-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O.ClH/c1-2-24-16-13-11-15(12-14-16)22-21-17-7-3-5-9-19(17)23-20-10-6-4-8-18(20)21;/h3-14H,2H2,1H3,(H,22,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMULIADPFGXXQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 5-(4-ethoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4897315.png)
![5-[3-bromo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4897332.png)

![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B4897343.png)
![N-(3,4-dimethylphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4897346.png)
![2-chloro-N-(2-methoxy-4-{[(pentanoylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B4897356.png)

![1-[3-(3-bromophenoxy)propoxy]-2-ethoxybenzene](/img/structure/B4897376.png)
![ethyl 2-amino-1-[2-(trifluoromethyl)benzyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B4897384.png)

![4-methoxy-N'-[2-(trifluoroacetyl)-1-cyclopenten-1-yl]benzohydrazide](/img/structure/B4897392.png)
